Benzestrol Dimethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

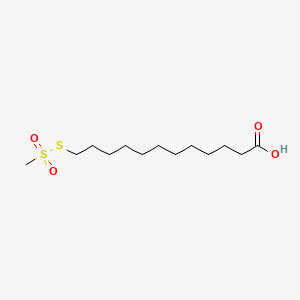

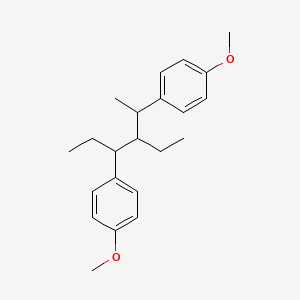

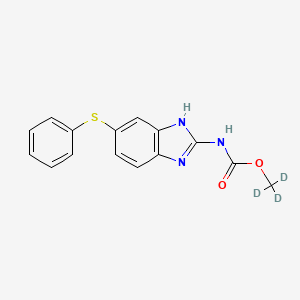

Benzestrol is described as a very potent estrogen . It is reported to have about 130% of the relative binding affinity of estradiol for the estrogen receptors . The Benzestrol Dimethyl Ether molecule contains a total of 55 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 ether(s) (aromatic) .

Synthesis Analysis

A number of process solutions for one-step synthesis of dimethyl ether (DME), including a step of its recovery from the gaseous and liquid phases, were reviewed . It was demonstrated that energy-intensive absorption is the most common method for DME recovery from a gaseous stream containing syngas components .

Molecular Structure Analysis

The Benzestrol Dimethyl Ether molecule contains a total of 55 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), and 2 ether(s) (aromatic) .

Chemical Reactions Analysis

A thermodynamic analysis of methanol and dimethyl ether Steam Reforming (SR) was carried out in the context of hydrogen production by multi-fuel processors . Sensitivity studies show that T amb and P inj have a stronger effect on DME’s ignition and combustion than other parameters .

Physical And Chemical Properties Analysis

Dimethyl Ether (DME) is a clean and ecological fluid which can be produced from various resources as natural gas, coal or biomass through synthesis gas . Its physical and thermophysical properties, compared to the ones of methane, propane, butane, and methanol, are reported .

Aplicaciones Científicas De Investigación

Catalysis in Chemical Synthesis

Benzestrol Dimethyl Ether can be utilized as a catalyst or a catalytic agent in various chemical synthesis processes. Its properties may enhance the rate of chemical reactions, making it valuable in the production of other chemical compounds. For instance, it could potentially influence the synthesis of dimethyl ether (DME) from syngas, which is a critical step in producing clean alternative fuels .

Pharmaceutical Applications

Historically, Benzestrol, a related compound, has been used in medicine as a synthetic estrogen . While Benzestrol Dimethyl Ether itself may not have direct pharmaceutical applications, its structural analogs or derivatives could be explored for their binding affinity to biological receptors, contributing to the development of new drugs or therapeutic agents.

Environmental Science

In environmental science, Benzestrol Dimethyl Ether could be investigated for its role in biofuel production. The compound might be involved in processes that convert biomass into sustainable fuels, such as DME, which is considered an eco-friendly diesel fuel alternative .

Materials Science

Benzestrol Dimethyl Ether could be relevant in materials science, particularly in the development of new materials with specific properties. It might be used to modify the surface properties of catalysts or as a component in the creation of composite materials that facilitate the production of DME .

Analytical Chemistry

In analytical chemistry, Benzestrol Dimethyl Ether could serve as a solvent or reagent in various analytical procedures. Its unique properties might make it suitable for use in chromatographic techniques or spectroscopic analyses to identify and quantify chemical substances .

Biochemistry

Although there is no direct reference to Benzestrol Dimethyl Ether in biochemistry, its potential as a biochemical tool cannot be overlooked. It could be used in studies related to enzyme kinetics, receptor-ligand interactions, or as a model compound in understanding the biochemical pathways of similar esters .

Direcciones Futuras

Large amounts of renewable energy will have to be stored and transported in the future. For this task, chemical hydrogen storage technologies are particularly suitable. In this paper, we show that the DME/CO2 storage cycle is especially promising for point-to-point transport of renewable hydrogen over long distances . Dimethyl ether (DME) could have a promising future as a sustainable diesel fuel replacement as it requires only relatively minor engine modifications. It can be produced from renewable H2 and captured CO2 using Power-to-X technologies .

Propiedades

IUPAC Name |

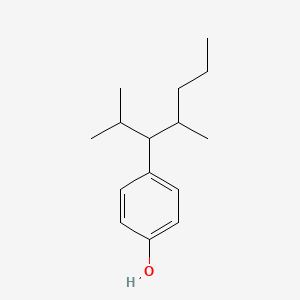

1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTJXPLKDGPKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747090 |

Source

|

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzestrol Dimethyl Ether | |

CAS RN |

131-87-3 |

Source

|

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)